molecular formula C12H15BrN2O3 B12308309 tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

Cat. No.: B12308309
M. Wt: 315.16 g/mol
InChI Key: VXYJFGHODMBIKR-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is a heterocyclic compound that features a pyrido[3,4-b][1,4]oxazine core

Preparation Methods

The synthesis of tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate brominated pyridine and oxazine derivatives.

    Reaction Conditions: The reaction is often carried out under reflux conditions in the presence of a suitable base and solvent. Common bases include potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

Tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

    Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and hydrogen peroxide for oxidation. Reaction conditions vary depending on the desired product.

Scientific Research Applications

Tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for the design of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.

Comparison with Similar Compounds

Tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate: This compound has a similar core structure but differs in the substitution pattern, affecting its reactivity and applications.

    tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate:

Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

tert-butyl 7-bromo-2,3-dihydropyrido[3,4-b][1,4]oxazine-1-carboxylate

InChI

InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-9-7-14-10(13)6-8(9)15/h6-7H,4-5H2,1-3H3

InChI Key

VXYJFGHODMBIKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=CN=C(C=C21)Br

Origin of Product

United States

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